3-(3-nitrophenoxy)benzaldehyde
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Overview
Description
3-(3-Nitrophenoxy)benzaldehyde is an organic compound characterized by the presence of a nitro group and an aldehyde group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction conditions often require careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of corresponding aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: 3-(3-nitrophenoxy)benzoic acid.
Reduction: 3-(3-aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Nitrophenoxy)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-nitrophenoxy)benzaldehyde involves its interaction with cellular components. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can disrupt cellular processes, making the compound effective as an antimicrobial agent. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Nitrophenoxybenzaldehyde: Differing in the position of the nitro group, which can influence its reactivity and applications.
3-(4-Nitrophenoxy)benzaldehyde: Another isomer with distinct properties and uses in scientific research.
Uniqueness: Its ability to undergo a variety of chemical transformations makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
514804-15-0 |
---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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